molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B131814
CAS No.: 148038-83-9
M. Wt: 214.02 g/mol
InChI Key: VHCRLTJPUNUZRN-UHFFFAOYSA-N
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Description

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position and a carbonyl group at the 2-position of the imidazo[4,5-b]pyridine core imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carbonyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-1H-imidazo[4,5-b]pyridin-2(3H)-one or 6-thio-1H-imidazo[4,5-b]pyridin-2(3H)-one.

    Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids or aldehydes.

    Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

    Chemical Biology: The compound serves as a probe for studying cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 6-Bromo-3H-imidazo[4,5-b]pyridine
  • 6-Bromoimidazo[1,5-a]pyridine

Uniqueness

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has a broader range of applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRLTJPUNUZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365640
Record name 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148038-83-9
Record name 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,3-diamino-5-bromopyridine (0.94 g, 5 mmol, Aldrich) and disuccinimido carbonate (1.28 g, 5 mmol, Aldrich) in chloroform (50 mL) was heated at reflux for 12 h. The solvent was removed in vacuo and the residue was purified by recrystallization from 40% EtOAc/hexane to give the title compound as a brown solid. MS (ESI, pos. ion) m/z: 214 (M+1).
Quantity
0.94 g
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reactant
Reaction Step One
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1.28 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromopyridine-2,3-diamine (2.45 g) was dissolved in THF (25 mL) and 1,1′-carbonyldiimidazole (2.54 g, 1.2 eq) was added. The reaction was stirred at room temperature under nitrogen gas overnight. Water was then added to the mixture and the product was collected by filtration. The solid was dried under vacuum delivering product (2.57 g, 92% yield). 1H-NMR (300 MHz, DMSO-d6) δ 11.50 (s, 1H), 11.00 (s, 1H), 7.93 (s, 1H), 7.39 (s, 1H). MS (ES+) m/z 213.1 (M+1).
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
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solvent
Reaction Step One
Quantity
2.54 g
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reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 5-bromopyridine-2,3-diamine (2 g, 10.6 mmol) and urea (2.5 g, 41.6 mmol) was dissolved in DMF and heated to 100° C. for 16 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over Na2SO4 then concentrated to provide 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (0.80 g, 36%) as an off white solid which was used without further purification. LCMS Method W: retention time 0.98 min; [M+2]=212, 214.0.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one interact with other molecules in a crystal structure?

A2: Crystallographic studies reveal that this compound molecules can interact with each other through hydrogen bonding. For instance, in the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules form inversion dimers via pairs of strong N—H⋯O hydrogen bonds []. Similar hydrogen bonding patterns are also observed in other derivatives [, ].

Q2: Has this compound shown any promising activity in material science applications?

A3: Research indicates that this compound demonstrates potential as a corrosion inhibitor for mild steel in acidic environments []. Specifically, it exhibits mixed-type inhibitor behavior, increasing its efficiency with higher concentrations. This corrosion inhibition is attributed to the compound's adsorption onto the mild steel surface, following the Langmuir adsorption isotherm.

Q3: How do computational chemistry approaches contribute to understanding this compound's behavior?

A4: Quantum chemical calculations have been employed to investigate the properties and behavior of this compound. These calculations provide insights into its electronic structure and reactivity, supporting the experimental findings related to its corrosion inhibition properties [].

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Various analytical techniques are employed for characterizing these compounds. X-ray crystallography is essential for determining their three-dimensional structure and understanding intermolecular interactions [, , , , , , ]. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and purity.

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